molecular formula C12H16ClN3O2 B12224718 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12224718
M. Wt: 269.73 g/mol
InChI Key: RZYVGSALGDYYPM-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenol group, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a phenolic backbone and a pyrazole moiety, suggests various mechanisms of action that may influence its biological effects.

The molecular formula of this compound is C12H16ClN3O2, with a molecular weight of approximately 269.73 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and bioavailability in biological systems .

PropertyValue
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
CAS Number1856046-44-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory processes. The presence of both the phenolic and pyrazole structures allows for significant hydrogen bonding and van der Waals interactions , which can modulate enzymatic activities or receptor functions.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : Interaction with receptors can lead to changes in cellular signaling pathways that impact inflammation and other biological processes.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory properties and may also possess anti-cancer potential. Its dual structure enables it to engage in multiple interactions that are crucial for its pharmacological effects.

Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed enhanced anti-inflammatory activity compared to standard drugs like diclofenac sodium. The aminomethyl derivatives exhibited superior efficacy, suggesting that modifications to the structure can significantly influence biological activity .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups on the pyrazole moiety can enhance the compound's anti-inflammatory effects. For instance, derivatives with dimethylamino or diethylaminomethyl groups displayed higher activity than the parent compound .
  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce markers of inflammation in cell cultures, indicating its potential as an anti-inflammatory agent.
  • Comparative Efficacy : In comparative studies with other known inhibitors, this compound demonstrated a favorable profile in terms of potency and selectivity against specific enzymes involved in inflammatory pathways .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-15-6-5-12(14-15)13-8-9-3-4-10(16)11(7-9)17-2;/h3-7,16H,8H2,1-2H3,(H,13,14);1H

InChI Key

RZYVGSALGDYYPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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